molecular formula C22H19Cl2N5O2S2 B2998752 2,4-dichloro-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532975-63-6

2,4-dichloro-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2998752
CAS No.: 532975-63-6
M. Wt: 520.45
InChI Key: RBIQPAGBARETQK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a potent and ATP-competitive pan-inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exhibits strong inhibitory activity against all three PIM kinase isoforms, disrupting downstream signaling pathways that promote tumorigenesis. Its mechanism involves binding to the kinase's ATP-binding pocket, effectively blocking phosphate transfer and subsequent activation of substrates like p21Cip1/WAF1 and Bad, which leads to cell cycle arrest and apoptosis in cancer cells . The molecular structure integrates a benzamide core with a 1,3,4-thiadiazole moiety, optimizing its interaction with the kinase domain. Its primary research value lies in the investigation of PIM kinase-driven oncogenesis and the evaluation of therapeutic strategies targeting these kinases. Researchers utilize this inhibitor in in vitro cell-based assays and in vivo xenograft models to study its effects on cancer cell viability, tumor growth, and as a potential component of combination therapies with other chemotherapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N5O2S2/c1-13-27-28-22(33-13)26-20(30)12-32-19-11-29(18-5-3-2-4-16(18)19)9-8-25-21(31)15-7-6-14(23)10-17(15)24/h2-7,10-11H,8-9,12H2,1H3,(H,25,31)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIQPAGBARETQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dichloro-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structure can be broken down into several key components:

  • Thiadiazole ring : Contributes to the compound's biological activity.
  • Indole moiety : Often associated with various pharmacological effects.
  • Chloro and benzamide groups : These substituents may enhance the lipophilicity and bioactivity of the molecule.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related thiadiazole compounds demonstrate cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutic agents like 5-Fluorouracil .
CompoundCell LineIC50 (µM)
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-710.5
5-(4-Chlorophenyl)-1,3,4-thiadiazoleHepG215.0

Antimicrobial Activity

The thiadiazole scaffold has also been investigated for its antimicrobial properties:

  • Studies have reported that compounds containing the 1,3,4-thiadiazole moiety exhibit antimicrobial activity against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth .
CompoundBacterial StrainMIC (µg/mL)
Thiadiazole Derivative AE. coli62.5
Thiadiazole Derivative BS. aureus125

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The presence of the thiadiazole ring enhances interactions with cellular targets involved in apoptosis pathways.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A study involving a series of synthesized thiadiazoles showed promising results in preclinical trials against various cancer cell lines, emphasizing the need for further exploration in vivo to assess therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives with 1,3,4-Thiadiazole Moieties

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-Benzamide (4g)
  • Key Differences: Incorporates a dimethylamino-acryloyl group instead of the indole-thioether chain.
  • Impact : The conjugated acryloyl system enhances π-π interactions but reduces flexibility compared to the ethyl-indole linker in the target compound.
  • Data: Property Target Compound Compound 4g Melting Point (°C) Not reported 200 IR (C=O stretch, cm⁻¹) ~1600–1670 1690, 1638 Bioactivity Anticancer (predicted) Anticancer (tested)
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide
  • Key Differences : Replaces the indole-thioether with a trichloroethyl group and 4-methoxyphenyl substitution.

Indole-Containing Analogues

2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Thiazol-2-yl)Acetamides (2a–i)
  • Key Differences : Uses an oxadiazole ring instead of thiadiazole and lacks the dichlorobenzamide core.
  • Impact : Oxadiazoles exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazoles .

Halogenated Benzamide Derivatives

N-(4-(2-((5-Chloro-2-Methylphenyl)Amino)-2-Oxoethyl)Thiazol-2-yl)-3,4-Dimethoxybenzamide
  • Key Differences : Substitutes thiazole for thiadiazole and includes dimethoxybenzamide.
  • Impact : Thiazole’s lower aromaticity may reduce target binding efficiency compared to thiadiazole .

Structural and Functional Analysis

Electronic Effects

  • The 2,4-dichloro groups in the target compound enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., kinases) .
  • Methyl on the thiadiazole moderates steric hindrance, balancing binding and solubility .

Solubility and Bioavailability

  • The indole-thioether chain improves water solubility compared to purely aromatic analogs (e.g., compound 4g) .
  • Thiadiazole vs.

Computational Similarity Assessment

  • Tanimoto Index : The target compound shares >70% similarity with 1,3,4-thiadiazole-based benzamides (e.g., compound 4g) using MACCS fingerprints .
  • Dice Index : Highlights conserved regions (e.g., dichlorobenzamide and thiadiazole) critical for bioactivity .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions starting with intermediates like substituted thiadiazoles, indoles, or benzamides. For example:

  • Step 1: React 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in ethanol under reflux to form a thioether intermediate .
  • Step 2: Couple the thiadiazole-thioether intermediate with an indole derivative (e.g., 3-mercaptoindole) using anhydrous potassium carbonate in acetone, followed by reflux for 3–4 hours .
  • Step 3: Perform a final amidation reaction with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine .
    Key Considerations: Use TLC (silica gel, chloroform:acetone 3:1) to monitor reaction progress and recrystallize products from ethanol for purification .

Basic: How is the compound characterized structurally and chemically?

Answer:
Characterization involves:

  • Spectroscopy:
    • IR: Identify carbonyl (1650–1700 cm⁻¹), thioether (600–700 cm⁻¹), and amide (3200–3300 cm⁻¹) stretches .
    • NMR: Use ¹H/¹³C NMR to confirm substituent positions (e.g., indole protons at δ 7.2–7.8 ppm, thiadiazole methyl at δ 2.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight via FAB-MS or ESI-MS, e.g., [M+H]⁺ peaks .
  • Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can reaction conditions be optimized for improved yield and purity?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilic substitution reactions .
  • Catalysis: Introduce catalytic amounts of glacial acetic acid for imine formation during coupling steps .
  • Heuristic Algorithms: Apply Bayesian optimization to screen variables (temperature, stoichiometry) systematically, reducing trial experiments by 30–40% .

Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

Answer:

  • Assay Validation: Use standardized cell lines (e.g., MCF-7 for cancer studies) and replicate experiments with controls (e.g., doxorubicin) .
  • Structural Confirmation: Re-analyze compound purity via HPLC; impurities like unreacted thiadiazole precursors may skew results .
  • Dose-Response Curves: Test a wider concentration range (0.1–100 µM) to identify subtle activity thresholds .

Advanced: What computational methods are used to study target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like tubulin or DNA topoisomerases. Focus on the thiadiazole ring’s hydrogen bonding with active-site residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Basic: What are the recommended in vitro biological screening protocols?

Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) with 48-hour incubation .
  • Apoptosis: Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Cell Cycle Analysis: Use propidium iodide staining and FACS to detect G1/S or G2/M arrest .

Advanced: How to address challenges in X-ray crystallography for structural elucidation?

Answer:

  • Cocrystallization: Co-crystallize the compound with a stabilizing agent (e.g., thiourea derivatives) to improve crystal lattice formation .
  • Low-Temperature Data Collection: Collect diffraction data at 100 K to minimize thermal motion artifacts .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Answer:

  • Halogen Effects: Replace 2,4-dichlorobenzamide with fluorinated analogs to enhance membrane permeability and target affinity .
  • Thiadiazole Modifications: Introduce electron-withdrawing groups (e.g., nitro) to improve oxidative stability in cellular environments .

Basic: What stability tests are recommended for long-term storage?

Answer:

  • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>200°C typical for thiadiazole derivatives) .
  • Solubility Profiling: Test in PBS, DMSO, and ethanol; lyophilize for storage if unstable in solution .

Advanced: How to analyze byproducts from multi-step synthesis?

Answer:

  • LC-MS/MS: Identify impurities (e.g., unreacted indole intermediates) via fragmentation patterns .
  • Column Chromatography: Use gradient elution (hexane:ethyl acetate 10:1 to 1:1) to isolate byproducts for NMR characterization .

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